(1S)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine
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Overview
Description
(1S)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluoroaniline and (S)-1,2-diaminoethane.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a catalyst and specific solvents to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. This could include continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups on the phenyl ring or the ethane-1,2-diamine moiety.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways.
Medicine
In medicine, this compound might be explored for its potential therapeutic properties. It could be a candidate for drug development, particularly if it exhibits biological activity against specific targets.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1S)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine
- (1S)-1-(5-Bromo-2-chlorophenyl)ethane-1,2-diamine
- (1S)-1-(5-Bromo-2-methylphenyl)ethane-1,2-diamine
Uniqueness
(1S)-1-(5-Bromo-2-fluorophenyl)ethane-1,2-diamine is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring. This combination can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C8H10BrFN2 |
---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
(1S)-1-(5-bromo-2-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrFN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |
InChI Key |
GGKNULBCXWRZNY-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)[C@@H](CN)N)F |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(CN)N)F |
Origin of Product |
United States |
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